molecular formula C12H17NO9 B1679907 L-Noradrenaline bitartrate CAS No. 51-40-1

L-Noradrenaline bitartrate

Numéro de catalogue B1679907
Numéro CAS: 51-40-1
Poids moléculaire: 319.26 g/mol
Clé InChI: WNPNNLQNNJQYFA-YIDNRZKSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-Noradrenaline bitartrate, also known as Norepinephrine bitartrate, is a sympathomimetic hormone and neurotransmitter . It is a widespread central and autonomic neurotransmitter secreted by the adrenal medulla . The principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arises from the locus ceruleus .


Synthesis Analysis

The synthesis of norepinephrine involves taking 3, 4-dihydroxy-2 ‘-chloroacetophenone or 3, 4-dihydroxy-2’ -bromoacetophenone as a raw material, reacting with a chiral compound in a polar aprotic solvent, reducing by a reducing agent, and carrying out a catalytic hydrogenation reaction . Another method involves reacting hydrogen cyanide with 3,4-diacetoxybenzaldehyde in the presence of an enzyme to produce a cyanohydrin which is then reduced and deacetylated to give dl-noradrenaline .


Molecular Structure Analysis

The molecular formula of L-Noradrenaline bitartrate is C8H11NO3·C4H6O6·H2O, and its molecular weight is 337.28 .


Chemical Reactions Analysis

Noradrenaline bitartrate acts as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It also directly stimulates the beta-adrenergic receptors of the heart (beta1-adrenergic receptors), but not those of the bronchi or peripheral blood vessels .


Physical And Chemical Properties Analysis

L-Noradrenaline bitartrate is a solid substance at 20 degrees Celsius . .

Applications De Recherche Scientifique

1. Blood Pressure Variability Research

  • Application Summary: L-Noradrenaline bitartrate is used in studies to understand the effects of vasodilators on blood pressure variability (BPV) induced by noradrenaline infusion in rats .
  • Methods of Application: The study involved continuous subcutaneous infusion of 30 μg/h L-Noradrenaline bitartrate in nine-week-old Wistar rats over 14 days. The rats were also orally treated with or without 9.7 mg/day azelnidipine or 5.9 mg/day hydralazine . Blood pressure levels were continuously monitored via an abdominal aortic catheter with a telemetry system .
  • Results: The study found that continuous L-Noradrenaline bitartrate infusion over 14 days increased average blood pressure, beat-to-beat BPV, and BPV every 15 minutes, lowering baroreceptor reflex sensitivity (BRS). Azelnidipine was found to alleviate BPV augmentation, preserving BRS, despite a smaller blood pressure reduction .

2. Seizure Facilitation Research

  • Application Summary: L-Noradrenaline bitartrate is used in research to understand how noradrenaline transmission enhanced by stress exposure facilitates the induction of medial prefrontal cortex (mPFC)-originated seizures .
  • Methods of Application: In mPFC slices, whole-cell current-clamp recordings were used to observe the effects of L-Noradrenaline bitartrate. The study also involved the infusion of L-Noradrenaline bitartrate into the mPFC of mice in vivo .
  • Results: The study found that L-Noradrenaline bitartrate substantially shortened the seizure latency, while co-infusion of terazosin into the mPFC inhibited the effect of L-Noradrenaline bitartrate. Acute restraint stress shortened the latency of intra-mPFC L-Noradrenaline bitartrate infusion-induced seizures, whereas prior infusion of terazosin reversed this stress-induced shortening of seizure latency .

3. Cardiovascular Morbidity and Mortality Research

  • Application Summary: L-Noradrenaline bitartrate is used in studies to understand the association between increased blood pressure variability (BPV) and cardiovascular morbidities and/or mortalities .
  • Methods of Application: The study involved continuous subcutaneous infusion of 30 μg/h L-Noradrenaline bitartrate in nine-week-old Wistar rats over 14 days. Blood pressure levels were continuously monitored via an abdominal aortic catheter with a telemetry system .
  • Results: The study found that continuous L-Noradrenaline bitartrate infusion over 14 days increased short-term BPV every 15 min in rats. The study also found that azelnidipine had an inhibitory effect, possibly independent of BP-lowering, on those types of BPV and impairment of baroreceptor reflex sensitivity .

4. Epileptic Seizure Research

  • Application Summary: L-Noradrenaline bitartrate is used in research to understand how stress triggers seizures. The study investigated whether noradrenaline transmission enhanced by stress exposure facilitates the induction of medial prefrontal cortex (mPFC)-originated seizures .
  • Methods of Application: The study involved the infusion of L-Noradrenaline bitartrate into the mPFC of mice in vivo. In mPFC slices, whole-cell current-clamp recordings were used to observe the effects of L-Noradrenaline bitartrate .
  • Results: The study found that L-Noradrenaline bitartrate substantially shortened the seizure latency, while co-infusion of terazosin into the mPFC inhibited the effect of L-Noradrenaline bitartrate. Acute restraint stress shortened the latency of intra-mPFC L-Noradrenaline bitartrate infusion-induced seizures, whereas prior infusion of terazosin reversed this stress-induced shortening of seizure latency .

5. Hypertension Research

  • Application Summary: L-Noradrenaline bitartrate is used in studies to understand the association between increased blood pressure variability (BPV) and hypertension .
  • Methods of Application: The study involved continuous subcutaneous infusion of 30 μg/h L-Noradrenaline bitartrate in nine-week-old Wistar rats over 14 days. Blood pressure levels were continuously monitored via an abdominal aortic catheter with a telemetry system .
  • Results: The study found that continuous L-Noradrenaline bitartrate infusion over 14 days increased short-term BPV every 15 min in rats. The study also found that azelnidipine had an inhibitory effect, possibly independent of BP-lowering, on those types of BPV and impairment of baroreceptor reflex sensitivity .

6. Stress-Induced Seizure Research

  • Application Summary: L-Noradrenaline bitartrate is used in research to understand how stress triggers seizures. The study investigated whether noradrenaline (NA) transmission enhanced by stress exposure facilitates the induction of medial prefrontal cortex (mPFC)-originated seizures .
  • Methods of Application: The study involved the infusion of L-Noradrenaline bitartrate into the mPFC of mice in vivo. In mPFC slices, whole-cell current-clamp recordings were used to observe the effects of L-Noradrenaline bitartrate .
  • Results: The study found that L-Noradrenaline bitartrate substantially shortened the seizure latency, while co-infusion of terazosin into the mPFC inhibited the effect of L-Noradrenaline bitartrate. Acute restraint stress shortened the latency of intra-mPFC L-Noradrenaline bitartrate infusion-induced seizures, whereas prior infusion of terazosin reversed this stress-induced shortening of seizure latency .

Safety And Hazards

L-Noradrenaline bitartrate is toxic if swallowed, in contact with skin, or if inhaled . It may damage fertility or the unborn child . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Research has shown a central role of noradrenaline in cognition and cognitive dysfunction in neurodegenerative diseases including Parkinson’s disease, Alzheimer’s disease, Huntington disease, frontotemporal lobar degeneration, and multiple system atrophy . This points the way forward to new therapeutic strategies for selective and non-selective noradrenergic treatments .

Propriétés

IUPAC Name

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPNNLQNNJQYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Noradrenaline bitartrate

CAS RN

51-40-1, 71827-07-1
Record name Noradrenaline bitartrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NORADREALINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norepinephrine hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Noradrenaline bitartrate
Reactant of Route 2
Reactant of Route 2
L-Noradrenaline bitartrate
Reactant of Route 3
L-Noradrenaline bitartrate
Reactant of Route 4
L-Noradrenaline bitartrate
Reactant of Route 5
Reactant of Route 5
L-Noradrenaline bitartrate
Reactant of Route 6
L-Noradrenaline bitartrate

Citations

For This Compound
611
Citations
HC Churchill-Davidson - British Medical Journal, 1951 - ncbi.nlm.nih.gov
… It is proposed to examine the phy6iological actions of some of the vasopressor drugs in present use, and to show that L-noradrenaline bitartrate, or arterenol (trade name, " levophed "), …
Number of citations: 30 www.ncbi.nlm.nih.gov
KS Smith, A Guz - British Medical Journal, 1953 - ncbi.nlm.nih.gov
… In this paper we report the results of the use of L-noradrenaline bitartrate (" levophed ") in the six instances in which we have … the L-noradrenaline bitartrate was increased as much as …
Number of citations: 21 www.ncbi.nlm.nih.gov
Y Kuraishi, Y Harada, H Takagi - Brain research, 1979 - Elsevier
… The dose-response curves of the analgesic effect of L-noradrenaline bitartrate (NA), L-adrenaline bitartrate (ADR) and serotonin creatinine sulfate (5-HT) administered into the spinal …
Number of citations: 193 www.sciencedirect.com
JDP Graham, DM James - The Journal of Physiology, 1952 - ncbi.nlm.nih.gov
… One group of three rabbits was injected with BAL 25mg/kg intraperitoneally and after 30 min the set ofsix was injected with L-adrenaline tartrate or L-noradrenaline bitartrate …
Number of citations: 11 www.ncbi.nlm.nih.gov
AE El-Nimr, AA Kassem, MA Kassem - Die Pharmazie, 1975 - europepmc.org
The hydronium ion catalyzed racemization of L-noradrenaline bitartrate solutions was studied as a function of ionic strength and polarity of the medium. On the grounds of the findings …
Number of citations: 4 europepmc.org
BT Donovan, GW Harris - The Journal of Physiology, 1956 - ncbi.nlm.nih.gov
… at neutral pH), or acid L-noradrenaline bitartrate, none ovulated. The significance of the … tions of L-adrenaline bitartrate or L-noradrenaline bitartrate was the progressive reductionin …
Number of citations: 33 www.ncbi.nlm.nih.gov
F Depocas - Canadian journal of biochemistry and physiology, 1960 - cdnsciencepub.com
… Metabolic response to intravenously infused L-noradrenaline bitartrate at a level of 1 pg free base per minute per rat in rats previously maintained at 30' C (@) and 6OC ( 0). The …
Number of citations: 288 cdnsciencepub.com
J Shani, GS Knaggs, JS Tindal - Journal of Endocrinology, 1971 - joe.bioscientifica.com
In view of the possible involvement of catecholamines in prolactin release, and hence in lactation, four biogenic compounds, L-noradrenaline bitartrate (Sigma), dopamine HC1 (Sigma), …
Number of citations: 8 joe.bioscientifica.com
JM MALIN Jr, RF Deane, S Boyarsky - British journal of urology, 1970 - Wiley Online Library
… of the salt and L-noradrenaline bitartrate at a concentration of 10-6 g./ml. of the salt both … L-noradrenaline bitartrate at a concentration of 10-8 to 10-5 g./ml. increased the frequency of …
X Lan, L Pan, X Gong, Y Gong, S Ren… - Chinese Journal of …, 2005 - pesquisa.bvsalud.org
… of thoracic aorta was induced by 0.1 mmol/L noradrenaline bitartrate or W60 mmol/L KCl, and … Basilar artery was exposed to 0.1 mmol/L noradrenaline bitartrate or 60 mol/L KCl, and …
Number of citations: 2 pesquisa.bvsalud.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.